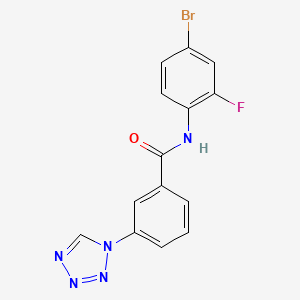

N-(4-bromo-2-fluorophenyl)-3-(1H-tetrazol-1-yl)benzamide

Description

N-(4-bromo-2-fluorophenyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring at the 3-position of the benzamide core and halogen substituents (bromo and fluoro) on the phenyl group. This structure combines electron-withdrawing groups (Br, F) with the polar tetrazole moiety, which may enhance binding affinity in biological systems or influence physicochemical properties such as solubility and stability.

Properties

Molecular Formula |

C14H9BrFN5O |

|---|---|

Molecular Weight |

362.16 g/mol |

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-3-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C14H9BrFN5O/c15-10-4-5-13(12(16)7-10)18-14(22)9-2-1-3-11(6-9)21-8-17-19-20-21/h1-8H,(H,18,22) |

InChI Key |

RETZGHYTOHXBGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=C(C=C(C=C3)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Bromination and Fluorination: The phenyl ring can be selectively brominated and fluorinated using bromine and fluorine sources under controlled conditions.

Amide Formation: The final step involves coupling the tetrazole-containing intermediate with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The amide group can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction can lead to various oxidized or reduced forms.

Scientific Research Applications

Antimicrobial Applications

Recent studies have demonstrated that compounds containing tetrazole rings exhibit promising antimicrobial properties. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. For instance:

- In vitro Studies : Research has shown that derivatives of tetrazole compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. In particular, N-(4-bromo-2-fluorophenyl)-3-(1H-tetrazol-1-yl)benzamide has been evaluated for its effectiveness against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .

Anticancer Properties

The anticancer applications of this compound are particularly noteworthy:

- Cell Line Studies : In vitro assays have reported significant cytotoxic effects against several cancer cell lines, including breast and lung cancers. The presence of halogen substituents like bromine and fluorine is believed to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets .

- Mechanism of Action : The compound's mechanism may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways. Studies indicate that it may also inhibit key enzymes involved in tumor proliferation .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor, particularly targeting kinases involved in inflammatory responses:

- RORc Inhibition : A notable study explored its role as an inverse agonist for the retinoic acid receptor-related orphan receptor C (RORc), which is implicated in autoimmune diseases. The compound demonstrated significant inhibition of IL-17 production, suggesting therapeutic applications in conditions like psoriasis and rheumatoid arthritis .

Case Studies

Several case studies illustrate the compound's effectiveness:

- Study on Antimicrobial Activity : A comprehensive evaluation was conducted where various derivatives were tested against common pathogens. Results indicated that this compound exhibited superior activity compared to traditional antibiotics, making it a candidate for further development .

- Cancer Efficacy Trials : Preclinical trials assessed the compound's anticancer effects across multiple cell lines, revealing IC50 values significantly lower than those for established chemotherapeutics. These findings suggest its potential as a lead compound for drug development targeting resistant cancer types .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to biological targets effectively.

Comparison with Similar Compounds

Structural Features and Functional Groups

Key Analogs :

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] ():

- Substituents : Sulfonyl groups (X = H, Cl, Br) and difluorophenyl.

- Heterocycle : 1,2,4-Triazole-thione.

- Key Differences : The triazole-thione core differs from the tetrazole in the target compound. Sulfonyl groups enhance polarity, while halogens (Cl, Br) modulate electronic effects. Tautomerism observed in triazoles (thione vs. thiol forms) is absent in tetrazoles, suggesting greater stability for the tetrazole derivative .

4-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(4-fluorophenyl)benzamide ():

- Substituents : Fluorophenyl and benzotriazole.

- Heterocycle : Benzotriazole.

- Key Differences : Benzotriazole introduces a fused aromatic system, increasing steric bulk compared to the tetrazole. The fluorophenyl group is similar, but the absence of bromo substitution reduces molecular weight (346.36 vs. ~375 for the target compound) .

N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(pyrazol-3-yl)benzamide (): Substituents: Bromo, trifluoromethyl, and pyrazole. Heterocycle: Pyrazole. Pyrazole’s hydrogen-bonding capability differs from tetrazole’s acidic NH .

Table 1: Structural and Functional Comparison

Biological Activity

N-(4-bromo-2-fluorophenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H9BrFN5O

- CAS Number : 56941606

This compound features a tetrazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole moiety can form hydrogen bonds with amino acid residues in target proteins, potentially inhibiting their function. This interaction may lead to the modulation of various biochemical pathways involved in cell proliferation and survival.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effective inhibition against various Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 5.08 ± 0.4 |

| Similar Tetrazole Derivative | S. aureus | 2 |

The minimum inhibitory concentration (MIC) values suggest that this compound could be a promising candidate for further development as an antibacterial agent.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In vitro assays indicate that it may induce apoptosis in cancer cell lines, potentially through the inhibition of specific kinases involved in cell cycle regulation.

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various tetrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited superior activity compared to standard antibiotics, highlighting its potential as a novel antibacterial agent .

Case Study 2: Anticancer Properties

A separate investigation focused on the anticancer effects of the compound on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in significant cell death, with an IC50 value indicating effective cytotoxicity at low concentrations . This suggests that the compound may interfere with critical cellular processes in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.